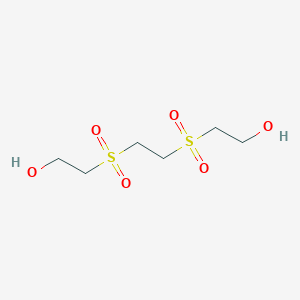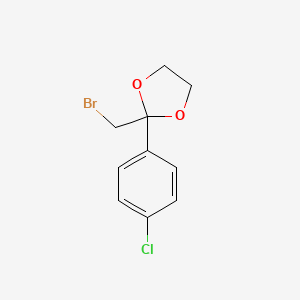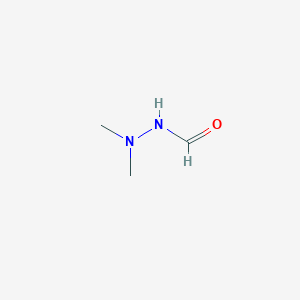
4-Hydroxybenzoic acid hexadecyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxybenzoic acid hexadecyl ester, also known as hexadecyl 4-hydroxybenzoate, is an organic compound formed by the reaction of hydroxybenzoic acid and hexadecanol . It has a chemical formula of C22H36O3 and appears as a white solid . This compound is widely used in daily life as a sunscreen and antioxidant .
Synthesis Analysis
The synthesis of hexadecyl 4-hydroxybenzoate is usually carried out by esterification of benzoic acid and cetyl alcohol . First, benzoic acid is reacted by heating with an appropriate acid catalyst to form the benzoate ester, which is then reacted with cetyl alcohol to form the hexadecyl 4-hydroxybenzoate .Chemical Reactions Analysis
The primary chemical reaction involving 4-Hydroxybenzoic acid hexadecyl ester is its formation through the esterification of benzoic acid and cetyl alcohol . Additionally, 4-Hydroxybenzoic acid, the parent compound of this ester, is known to undergo esterification reactions with various alcohols .Physical And Chemical Properties Analysis
4-Hydroxybenzoic acid hexadecyl ester is a white solid . The parent compound, 4-Hydroxybenzoic acid, is a white crystalline solid that is slightly soluble in water and chloroform but more soluble in polar organic solvents such as alcohols and acetone .Safety And Hazards
Hexadecyl 4-hydroxybenzoate is considered a relatively safe compound, but appropriate use and handling methods should still be followed . When in use, one should avoid inhalation of dust or contact with skin and eyes . More detailed safety data for the parent compound, 4-Hydroxybenzoic acid, is available .
Zukünftige Richtungen
4-Hydroxybenzoic acid, the parent compound of 4-Hydroxybenzoic acid hexadecyl ester, is extensively used in food, pharmaceutical, and cosmetic industries, and therefore widely distributed in various environments . Bioremediation constitutes the most sustainable approach for the removal of 4-hydroxybenzoate and its derivatives (parabens) from polluted environments . Future research may focus on elucidating the catabolic pathways involved in the biodegradation of 4-hydroxybenzoate .
Eigenschaften
CAS-Nummer |
71067-09-9 |
|---|---|
Produktname |
4-Hydroxybenzoic acid hexadecyl ester |
Molekularformel |
C23H38O3 |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
hexadecyl 4-hydroxybenzoate |
InChI |
InChI=1S/C23H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-26-23(25)21-16-18-22(24)19-17-21/h16-19,24H,2-15,20H2,1H3 |
InChI-Schlüssel |
SJNCMISSTSMUFF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)O |
Andere CAS-Nummern |
71067-09-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















